molecular formula C18H19N3O3S2 B2959375 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2034493-58-6

3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2959375
CAS No.: 2034493-58-6
M. Wt: 389.49
InChI Key: FPFZSALVVLVLMQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound featuring a propanamide backbone modified with a benzenesulfonyl group, a pyrazole ring, and a thiophene moiety. Its structure combines sulfonamide and heterocyclic functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding affinity. The benzenesulfonyl group enhances metabolic stability, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target engagement .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-13-17(15-7-11-25-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZSALVVLVLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a member of the benzenesulfonamide family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure

The compound features a complex structure that includes a benzenesulfonyl moiety, a pyrazole ring, and a thiophene group. The presence of these functional groups contributes to its biological properties.

Antimicrobial Properties

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a)Staphylococcus aureus0.5 µg/ml
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (3b)Escherichia coli0.7 µg/ml
This compoundTBDTBD

Antileishmanial Activity

The antileishmanial potential of compounds related to This compound has been explored, particularly against Leishmania infantum and Leishmania amazonensis. Some derivatives have shown comparable activity to established treatments like pentamidine but with lower cytotoxicity.

Table 2: Antileishmanial Activity

Compound NameLeishmania StrainIC50 (µM)
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a)L. infantum0.059
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (3b)L. amazonensis0.070
This compoundTBDTBD

The biological activity of This compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Disruption of Membrane Integrity : The sulfonamide group may interact with bacterial membranes, leading to increased permeability and cell death.
  • Targeting Specific Biomolecular Interactions : The pyrazole and thiophene moieties may facilitate binding to specific biological targets, enhancing the compound's efficacy.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, compounds similar to This compound were tested for their cytotoxic effects against various cancer cell lines. Results indicated selective cytotoxicity at low concentrations, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Propanamide Benzenesulfonyl, pyrazole, thiophen-3-yl ~415.5 Dual heterocycles (pyrazole, thiophene); sulfonyl group enhances stability
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide () Propanamide Pyridinyl, fluorophenyl, piperidine ~385.4 Pyridine for basicity; fluorophenyl for lipophilicity
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide () Sulfonamide Trifluoromethylpyrazole, methylphenyl ~385.4 Trifluoromethyl enhances electronegativity; sulfonamide for enzyme inhibition
N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide () Propanamide Chlorophenyl, trimethoxyphenyl, benzyl ~522.9 Chlorophenyl for halogen bonding; trimethoxy for solubility

Key Observations :

  • The target compound’s thiophen-3-yl group distinguishes it from analogues with thiophen-2-yl (e.g., compounds in ), which may alter steric and electronic interactions in biological systems .

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